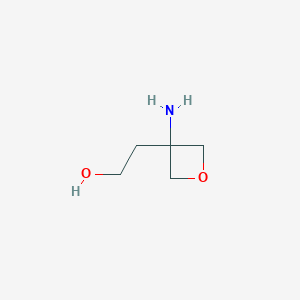

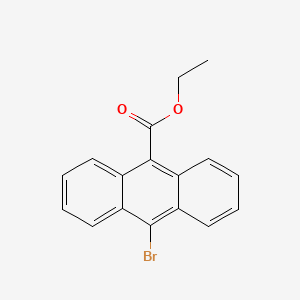

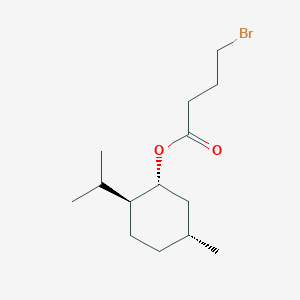

![molecular formula C9H5F3N2O2 B1401629 5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 1260798-62-6](/img/structure/B1401629.png)

5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid

概要

説明

5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid is an intermediate used in the synthesis of β-secretase (BACE) inhibitors . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Molecular Structure Analysis

Single crystal X-ray studies revealed the structural differences between the two complexes, where the coordination mode of complex 1 is N, O chelated coordination and that of complex 2 is N, O monodentate coordination .Chemical Reactions Analysis

The reaction between 2-chloropyridines and 2 H -azirines provides imidazo [1,2- a ]pyridines . An aqueous synthesis gives methylimidazo[1,2-a]pyridines, imidazo[1,2-a]pyrazines, and imidazo[2,1-a]isoquinolines without any deliberate addition of catalyst .Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .科学的研究の応用

1. Synthesis and Functionalization

5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid is utilized in the synthesis and functionalization of imidazo[1,2-a]pyridines. Researchers have developed a transition-metal-free, visible-light-mediated regioselective C–H trifluoromethylation of imidazo[1,2-a]pyridines, using anthraquinone-2-carboxylic acid as a photo-organocatalyst, enabling the creation of 3-(trifluoromethyl)imidazo[1,2-a]pyridine derivatives (Zhou, Xu, & Zhang, 2019). Additionally, the compound's synthesis from trifluoroacetonitrile and its reactions to form various derivatives have been studied, expanding its applications in chemical synthesis (Banks & Thomson, 1984).

2. Advanced Synthesis Techniques

Innovative methods for synthesizing imidazo[1,2-a]pyridine-2-carboxylic acids have been developed. For instance, continuous flow synthesis of these compounds from 2-aminopyridines and bromopyruvic acid offers significant advances over traditional methods (Herath, Dahl, & Cosford, 2010). Furthermore, a novel approach involving 2-(aminomethyl)pyridine and acyl chlorides, followed by treatment with trifluoroacetic anhydride, has been reported for the efficient preparation of imidazo[1,5-a]pyridine-1-carboxylic acids (Tverdiy et al., 2016).

3. Optical and Fluorescent Properties

The compound's derivatives are being explored for their optical properties. Research into 5H-pyrido[2′,1′:2,3]imidazo[4,5-b]indoles, synthesized via C–H amination of 2-(2′-aminophenyl)imidazo[1,2-a]pyridines, has revealed strong UV absorption and fluorescence, indicating potential applications in optoelectronics (Kielesiński, Tasior, & Gryko, 2015). Moreover, imidazo[1,5-a]pyridine-based fluorescent probes have been synthesized for studying membrane dynamics, highlighting their use in chemical biology and sensing applications (Renno et al., 2022).

4. Coordination Polymers and Photoluminescence

Studies on coordination polymers based on substituted imidazo[1,2-a]pyridine ligands have been conducted, focusing on crystal structures, photoluminescent, and magnetic properties. These polymers have shown potential for applications in materials science and photoluminescence (Jiang & Yong, 2019).

作用機序

Target of Action

Imidazole derivatives, which include 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid, are known to interact with a broad range of targets due to their diverse chemical and biological properties .

Mode of Action

It is known that imidazole derivatives can influence many cellular pathways necessary for the proper functioning of cells . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Imidazole derivatives are known to influence many cellular pathways . The downstream effects of these interactions would depend on the specific targets and the nature of the interactions.

Pharmacokinetics

It is slightly soluble in water , which may impact its bioavailability.

Result of Action

Imidazole derivatives are known to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it should be stored in a cool, dry place in a tightly closed container and with adequate ventilation

Safety and Hazards

Ensure adequate ventilation. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation. Keep containers tightly closed in a dry, cool and well-ventilated place . This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

将来の方向性

生化学分析

Biochemical Properties

5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with a variety of enzymes, including kinases and proteases, which are essential for cellular signaling and protein degradation. The trifluoromethyl group enhances the compound’s ability to form hydrogen bonds and hydrophobic interactions with enzyme active sites, thereby modulating their activity. Additionally, this compound can interact with proteins involved in DNA repair and replication, further highlighting its potential as a therapeutic agent .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving the MAPK and PI3K/Akt pathways, which are critical for cell growth, survival, and differentiation. By modulating these pathways, this compound can alter gene expression and cellular metabolism, leading to changes in cell proliferation and apoptosis. Studies have also shown that this compound can affect the expression of genes involved in oxidative stress response and inflammation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of specific enzymes, such as kinases, by binding to their active sites. This binding can prevent the phosphorylation of downstream targets, thereby disrupting cellular signaling cascades. Additionally, this compound can interact with transcription factors, influencing their ability to bind DNA and regulate gene expression. These interactions can lead to changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolism .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. This compound exhibits good stability under physiological conditions, with minimal degradation over time. Its effects on cellular function can vary depending on the duration of exposure. Short-term exposure to this compound can lead to immediate changes in cell signaling and gene expression, while long-term exposure may result in more pronounced effects on cell proliferation and apoptosis. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to sustained inhibition of target enzymes and persistent changes in cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively modulate enzyme activity and cellular signaling without causing significant toxicity. At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve therapeutic benefits, but exceeding this threshold can lead to adverse effects. These findings highlight the importance of optimizing dosage to balance efficacy and safety .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes, affecting metabolic flux and altering metabolite levels. Additionally, this compound can influence the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle, thereby impacting cellular energy production and metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, facilitating its accumulation in target tissues. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and activity. The distribution of this compound within tissues can also be affected by factors such as tissue perfusion and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through various targeting signals and post-translational modifications. The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological activity. For example, nuclear localization can enhance its ability to interact with transcription factors and regulate gene expression, while mitochondrial localization can impact cellular energy production and apoptosis .

特性

IUPAC Name |

5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3N2O2/c10-9(11,12)6-2-1-3-7-13-5(8(15)16)4-14(6)7/h1-4H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXMISGPOTMRORO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C(=C1)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40855854 | |

| Record name | 5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40855854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260798-62-6 | |

| Record name | 5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40855854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

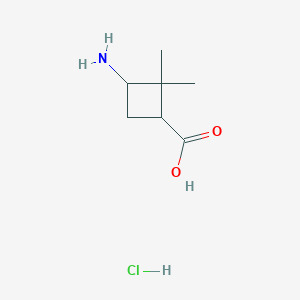

![4-[(Cyclooct-4-en-1-yl)oxy]-4-oxobutanoate](/img/structure/B1401547.png)

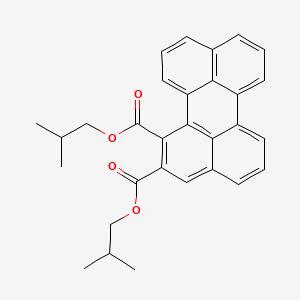

![n-[4-(2,2-Difluoroethoxy)benzoyl]glycine](/img/structure/B1401560.png)